

An In-depth Technical Guide on 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Cat. No.: B173634

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IUPAC Name: 1-[(4-Methylphenyl)methyl]-1,4-diazepane

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-[(4-Methylphenyl)methyl]-1,4-diazepane, a derivative of the seven-membered heterocyclic compound 1,4-diazepane. The 1,4-diazepane scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.^{[1][2]}

Quantitative Data

The following tables summarize key quantitative data for 1,4-diazepane derivatives. Data for the specific title compound is not readily available in the provided search results; therefore, data for structurally related compounds are presented for comparative purposes.

Table 1: Physicochemical Properties of Related 1,4-Diazepane Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Reference
1-[(4-Chlorophenyl)methyl]-1,4-diazepane	C ₁₂ H ₁₇ ClN ₂	224.73	[3]
1-[(2-Fluorophenyl)methyl]-1,4-diazepane	C ₁₂ H ₁₇ FN ₂	208.27	[4]
2-Methyl-1,4-diazepane	C ₆ H ₁₄ N ₂	114.19	[5]
Homopiperazine (1,4-Diazepane)	C ₅ H ₁₂ N ₂	100.16	[6]

Table 2: Spectroscopic Data for a Structurally Similar Compound: 4-methyl-N-(3-((4-methyl-1,4-diazepan-1-yl) methyl) phenyl) benzenesulfonamide hydrochloride[7]

Spectral Data Type	Observed Values
¹ H NMR (DMSO-d ₆ , 400 MHz) δ	2.48 (m, 6H), 2.87 (m, 10H), 3.47 (m, 2H), 7.08-8.13 (m, 8H), 10.30 (m, 1H)
IR (KBr) ν (cm ⁻¹)	3319, 2943, 2866, 2831, 1454, 1022, 752, 665
MS (70 eV) m/z %	374.2 (M+H) ⁺

Experimental Protocols

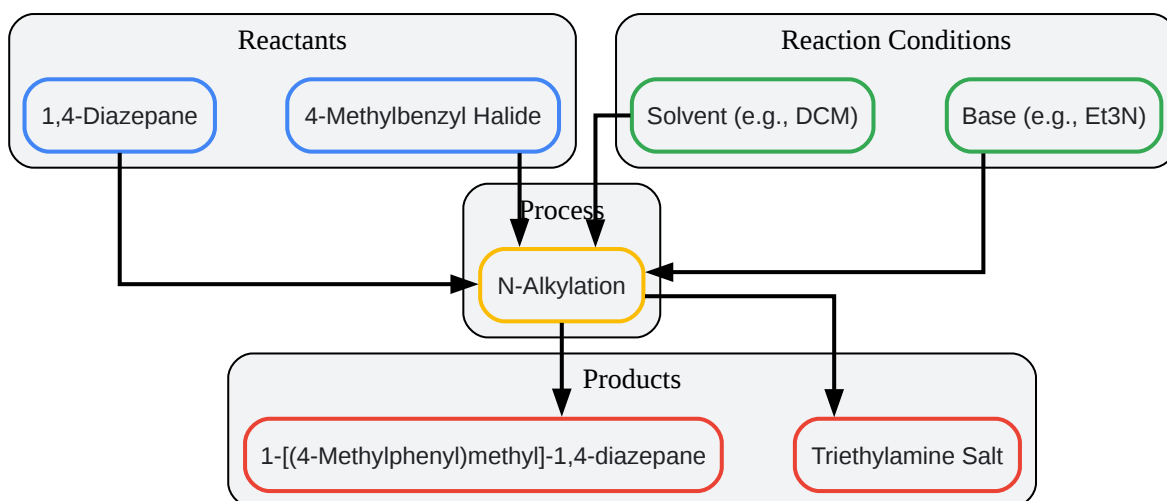
The synthesis of **1-[(4-Methylphenyl)methyl]-1,4-diazepane** can be achieved through various synthetic routes. A common method involves the N-alkylation of 1,4-diazepane. Below is a generalized experimental protocol based on similar syntheses of N-substituted 1,4-diazepane derivatives.[7][8]

General Procedure for the Synthesis of N-Substituted 1,4-Diazepanes:

- **Reaction Setup:** To a solution of 1,4-diazepane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base, for instance triethylamine (Et_3N) (1.2 equivalents).
- **Addition of Alkylating Agent:** To the stirred solution, add the appropriate aroyl chloride or benzyl halide, in this case, 4-methylbenzyl chloride (1.1 equivalents), at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated 1,4-diazepane.

Visualizations

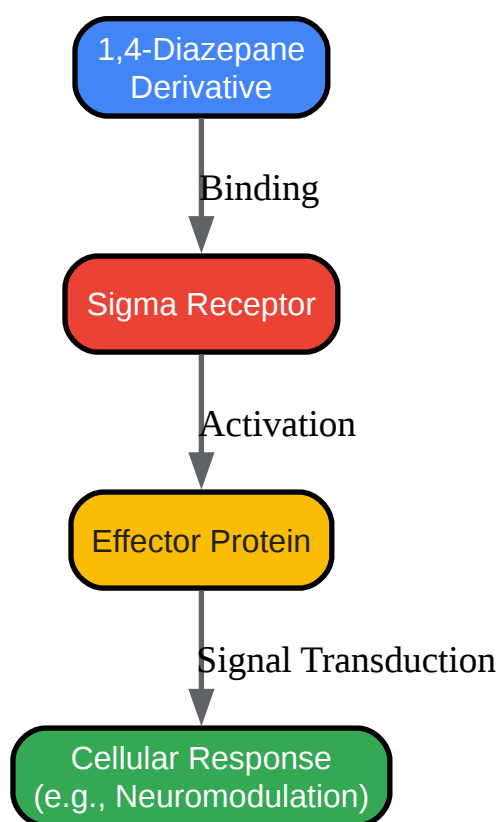
The following diagrams illustrate the general synthetic workflow for the preparation of N-substituted 1,4-diazepanes.



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Caption: General workflow for the N-alkylation of 1,4-diazepane.

The biological activities of 1,4-diazepine derivatives are diverse. For instance, some derivatives have been investigated for their potential as sigma receptor ligands, which are implicated in various neurological disorders.[8] The interaction of these ligands with their receptors can initiate downstream signaling cascades.



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Caption: A simplified signaling pathway for a 1,4-diazepane derivative.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 1-[(4-Methylphenyl)methyl]-1,4-diazepane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173634#1-4-methylphenyl-methyl-1-4-diazepane-iupac-name]

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